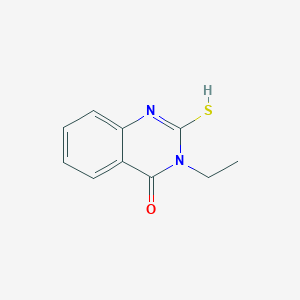![molecular formula C14H11ClN2O B7728937 [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B7728937.png)
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol is a chemical compound with the empirical formula C14H11ClN2O and a molecular weight of 258.70 g/mol . This compound belongs to the class of halogenated heterocycles and is characterized by the presence of a chlorophenyl group attached to an imidazo[1,5-a]pyridine ring system .
Preparation Methods
The synthesis of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized to produce the imidazo[1,5-a]pyridine core. The final step involves the reduction of the imidazo[1,5-a]pyridine derivative to yield the desired methanol compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol can be compared with other similar compounds, such as:
[3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl]methanol: This compound has a propyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
[3-(4-Chlorophenyl)isoxazol-5-yl]methanol: This compound contains an isoxazole ring instead of an imidazo[1,5-a]pyridine ring, resulting in distinct reactivity and applications.
5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-ylmethanone: This compound has a pyrazole ring and a bromophenyl group, offering different pharmacological potential.
Properties
IUPAC Name |
[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-6-4-10(5-7-11)14-16-12(9-18)13-3-1-2-8-17(13)14/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJZUUMHUKXZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7728866.png)
![(5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7728871.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B7728878.png)
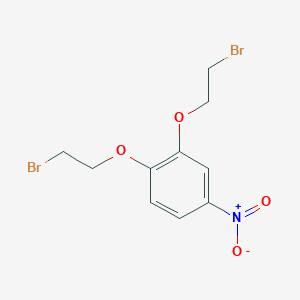

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B7728909.png)
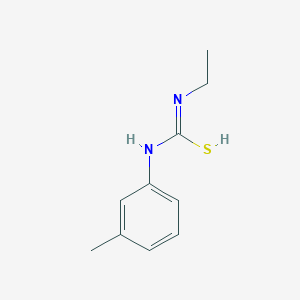
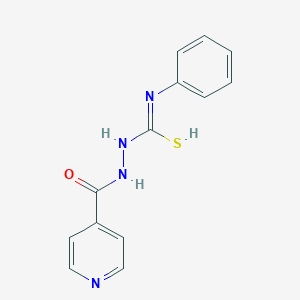
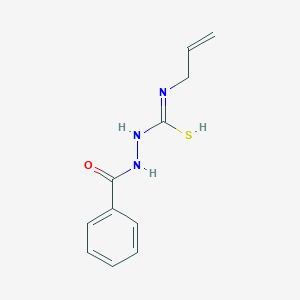
![(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7728943.png)
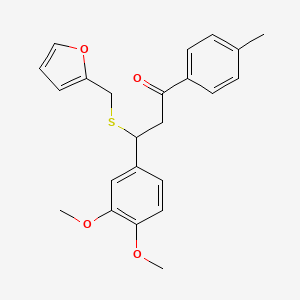
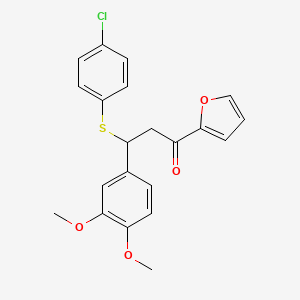
![Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7728970.png)
